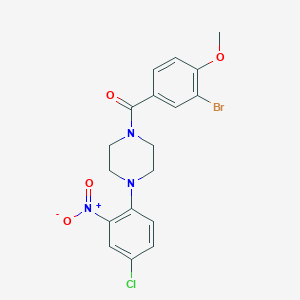
1-(3-bromo-4-methoxybenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine
Descripción general
Descripción
1-(3-bromo-4-methoxybenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine, also known as BMBP, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMBP belongs to the class of piperazine derivatives and has been reported to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 1-(3-bromo-4-methoxybenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways. This compound has been reported to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. This compound has also been shown to activate the AMPK signaling pathway, which is involved in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound has also been reported to inhibit the NF-κB signaling pathway, which is involved in inflammation and immunity. Additionally, this compound has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(3-bromo-4-methoxybenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine is its broad range of biological activities, which makes it a promising candidate for various therapeutic applications. Additionally, this compound has been shown to exhibit low toxicity in pre-clinical studies. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for 1-(3-bromo-4-methoxybenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine research. One potential direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Another direction is to explore its mechanism of action in more detail, particularly its interaction with various signaling pathways. Additionally, further studies are needed to optimize the synthesis method of this compound and improve its pharmacokinetic properties. Finally, this compound derivatives can be synthesized and evaluated for their biological activities and potential therapeutic applications.
Conclusion
In conclusion, this compound is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its broad range of biological activities, low toxicity, and promising pre-clinical results make it a promising candidate for further research. Future studies should focus on optimizing its synthesis method, exploring its mechanism of action, and evaluating its potential as a therapeutic agent for various diseases.
Aplicaciones Científicas De Investigación
1-(3-bromo-4-methoxybenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine has been extensively studied for its potential therapeutic applications. It has been reported to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial activities. This compound has shown promising results in pre-clinical studies as a potential anti-cancer agent. It has been reported to induce cell cycle arrest and apoptosis in various cancer cell lines. This compound has also been investigated for its anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. Additionally, this compound has been reported to exhibit potent anti-microbial activity against both gram-positive and gram-negative bacteria.
Propiedades
IUPAC Name |
(3-bromo-4-methoxyphenyl)-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrClN3O4/c1-27-17-5-2-12(10-14(17)19)18(24)22-8-6-21(7-9-22)15-4-3-13(20)11-16(15)23(25)26/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLPUSUUBBEDCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-(1,4-phenylene)bis{3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione}](/img/structure/B3927049.png)
![N-[4-(benzyloxy)phenyl]-2-(benzylthio)propanamide](/img/structure/B3927052.png)
![N-(3-chlorophenyl)-N-{2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B3927056.png)
![1-sec-butyl-8-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B3927057.png)
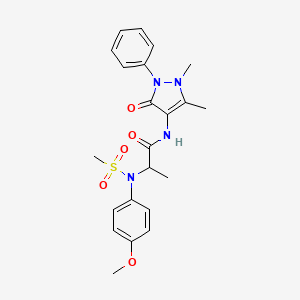

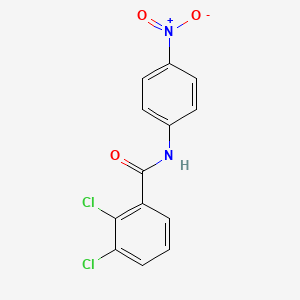
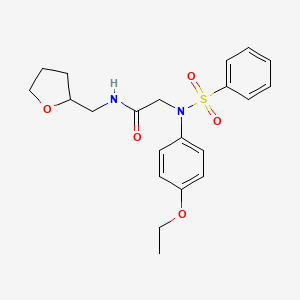
![3-bromo-N-[({4-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-4-methoxybenzamide](/img/structure/B3927096.png)
![N-(5-chloro-2-methylphenyl)-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B3927106.png)
![2-[(4-chlorophenyl)thio]-N-(1-isopropyl-2-methylpropyl)propanamide](/img/structure/B3927115.png)
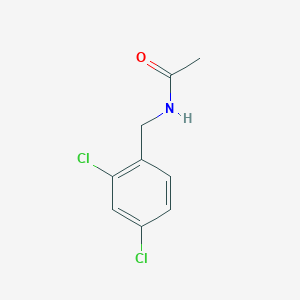
![1-[1-({1-[3-(2-methylphenyl)propanoyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol](/img/structure/B3927132.png)
![11-(2-methoxyphenyl)-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3927143.png)